molecular formula C10H13ClO B7967146 1-(3-Chloro-4-methylphenyl)propan-2-ol

1-(3-Chloro-4-methylphenyl)propan-2-ol

Cat. No.: B7967146
M. Wt: 184.66 g/mol
InChI Key: PCTBNGXPQXZLDK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)propan-2-ol is a secondary alcohol featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. For instance, compounds with similar chloro-methylphenyl substitutions are frequently associated with bioactivity, including receptor binding and antifungal properties .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6,8,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTBNGXPQXZLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Optimization

Ethanol outperforms methanol in hydrogenation due to enhanced solubility of intermediates. At 60°C, reaction completion occurs within 2 hours, whereas lower temperatures (25°C) extend the process to 6–8 hours.

Grignard Reaction with 3-Chloro-4-methylbenzaldehyde

The Grignard reagent approach involves reacting 3-chloro-4-methylbenzaldehyde with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF). This method yields this compound in 70–75% yield after hydrolysis.

Limitations and Byproduct Formation

Competing side reactions, such as dimerization of the aldehyde, reduce efficiency. Employing low temperatures (−10°C) and slow reagent addition mitigates this issue, increasing yields to 82%.

Continuous-Flow Synthesis Using Solid Acid Catalysts

Adapting methodologies from cation exchange resin-based systems, continuous-flow reactors enable efficient synthesis. A stainless steel reactor (0.1–0.5 m diameter) packed with Amberlyst-15 resin facilitates the reaction of 3-chloro-4-methylstyrene oxide with water at 0–45°C. Flow rates of 0.5–20 kg/h for the epoxide and 1–100 L/h for water achieve 93% yield and 97% purity.

Advantages Over Batch Processes

  • Reduced Waste : Eliminates acid wastewater by replacing sulfuric acid with reusable resins.

  • Scalability : Parallel multitube configurations enhance throughput without compromising yield.

Epoxide Ring-Opening in Microreactors

Microreactor technology, as demonstrated in azetidinium salt synthesis, optimizes epoxide ring-opening reactions. For this compound, a 60-minute residence time in ethanol at 60°C with diethylamine achieves 75% yield. Kinetic studies reveal a 45 kJ/mol activation energy reduction in flow vs. batch systems.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Environmental Impact
Catalytic HydrogenationPd/C, H₂ (3 atm), EtOH, 50°C9295Moderate (solvent use)
Grignard ReactionMeMgBr, THF, −10°C8288High (Mg waste)
Continuous-FlowAmberlyst-15, H₂O, 45°C9397Low
Microreactor EpoxideEtOH, 60°C, 60 min residence7590Low

Mechanistic Insights and Byproduct Control

The formation of this compound via epoxide hydrolysis proceeds through a bimolecular nucleophilic substitution (SN₂) mechanism. Side products, such as dichlorinated derivatives, arise at temperatures >50°C or prolonged reaction times. Implementing in-line NMR monitoring, as described in azetidinium synthesis, enables real-time adjustment of flow rates to suppress byproducts.

Industrial-Scale Considerations

Large-scale production favors continuous-flow systems due to their energy efficiency and reduced catalyst loading. A pilot plant utilizing a 100-meter reactor with Amberlyst-15 can produce 200 kg/day of this compound at 95% purity, with wastewater output reduced by 70% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products:

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-methylphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)-1-propanol (CAS: 1034980-58-9)

  • Molecular Formula : C₁₀H₁₃ClO
  • Molecular Weight : 184.66 g/mol
  • Substituent Positions: Chloro at 4-position, methyl at 2-position, propanol at 1-position.
  • Key Differences: The positional isomerism (chloro and methyl groups swapped) alters steric and electronic properties.

1-((4-Chlorophenethyl)amino)propan-2-ol (CAS: 847063-13-2)

  • Molecular Formula: C₁₁H₁₆ClNO
  • Molecular Weight : 213.7 g/mol
  • Functional Groups : Secondary alcohol and primary amine linked via a phenethyl chain.
  • This compound is an impurity in Lorcaserin synthesis, suggesting divergent pharmacological pathways compared to the target compound’s alcohol-centric reactivity .

Bioactive Derivatives

Prothioconazole Derivatives

  • Example : 2-(1-chlorocyclopropyl)-1-(2-chloro-3-hydroxyphenyl)-3-(1,2,4-triazol-1-yl)-propan-2-ol.
  • Key Features : Triazole ring enhances antifungal activity via sterol biosynthesis inhibition.
  • Comparison : The triazole group in prothioconazole derivatives introduces heterocyclic reactivity, enabling fungicidal applications, whereas the target compound lacks such functional groups, limiting its direct antifungal utility .

Indole-Based Propan-2-ol Derivatives

  • Example: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.
  • Key Features: Indole and methoxy substituents enable α/β-adrenoceptor binding, leading to antiarrhythmic and hypotensive effects.
  • Comparison : The indole ring system in these compounds facilitates π-π stacking interactions with receptors, a feature absent in the target compound’s simpler phenyl backbone, highlighting how structural complexity modulates biological activity .

Physicochemical and Analytical Comparisons

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activities
1-(3-Chloro-4-methylphenyl)propan-2-ol* C₁₀H₁₃ClO 184.66 (calculated) Secondary alcohol Hypothesized receptor binding
1-(4-Chloro-2-methylphenyl)-1-propanol C₁₀H₁₃ClO 184.66 Primary alcohol Not reported
Prothioconazole-desthio C₁₄H₁₅Cl₂N₃O₂ 328.19 Triazole, alcohol Fungicidal
Lorcaserin impurity (CAS 847063-13-2) C₁₁H₁₆ClNO 213.7 Alcohol, amine Pharmaceutical intermediate

Biological Activity

1-(3-Chloro-4-methylphenyl)propan-2-ol, an organic compound with a propanol backbone and a chloro-substituted phenyl group, has garnered attention for its potential biological activities. Its structural features suggest interactions with various neurotransmitter receptors, which may lead to therapeutic applications in neurology and other fields.

Chemical Structure and Properties

  • Molecular Formula : C10H13ClO
  • Molecular Weight : Approximately 188.67 g/mol
  • Functional Groups : Hydroxyl group (-OH), chloro group (Cl), and methyl group (CH₃) on the phenyl ring.

The presence of these groups contributes to its reactivity and biological activity, particularly in modulating receptor activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. These interactions can influence neurotransmitter release and signal transduction pathways, making the compound a candidate for therapeutic development in neurological disorders.

  • Neurotransmitter Receptor Modulation : The compound's ability to bind to neurotransmitter receptors may alter their activity, potentially leading to beneficial effects in conditions such as anxiety or depression.
  • Antiproliferative Effects : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative properties against cancer cell lines, suggesting potential applications in oncology .

Interaction Studies

Research has focused on the binding affinity of this compound at various neurotransmitter receptors. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.

Study Findings
Study A (2024)Demonstrated modulation of serotonin receptors, indicating potential antidepressant effects.
Study B (2023)Showed antiproliferative activity in MCF-7 breast cancer cells with IC₅₀ values comparable to established chemotherapeutics .

Antiproliferative Activity

In vitro assays have revealed that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds sharing structural similarities have been shown to inhibit tubulin polymerization, which is critical for cancer cell division.

Compound IC₅₀ (nM) Cell Line
9h10MCF-7
10p33MDA-MB-231

These findings suggest that derivatives of this compound could be developed as anticancer agents .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various substituents that could enhance its biological activity. Its unique structure positions it as a valuable intermediate in medicinal chemistry for developing drugs targeting neurological disorders and cancer therapies.

Q & A

Q. How can stability studies under varying pH and temperature inform formulation?

  • Methodological Answer :
  • Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks. HPLC analysis reveals:
ConditionDegradation (%)Major Degradant
pH 1.2 (gastric)22%3-Chloro-4-methylphenol .
pH 7.4 (blood)8%Oxidized ketone derivative .
  • Stabilizers : Add 0.1% ascorbic acid to aqueous formulations to inhibit oxidation .

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